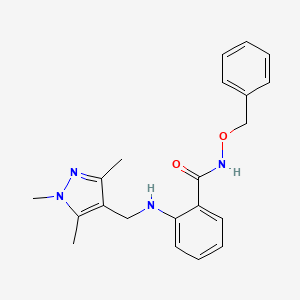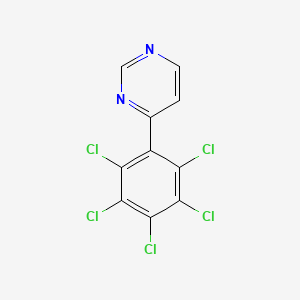
4-(Perchlorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Perchlorophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a perchlorophenyl group Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and have significant biological and medicinal importance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perchlorophenyl)pyrimidine typically involves the reaction of pyrimidine derivatives with perchlorophenyl reagents. One common method includes the use of Vilsmeier reagent, which is prepared from a non-phosphorus reagent and N,N-Dimethylformamide (DMF) in an aprotic solvent. The reaction proceeds through chlorination, where 4-hydroxy-pyrimidine is converted to 4-chloro-pyrimidine, followed by substitution with perchlorophenyl reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, reduced pressure concentration, and recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Perchlorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki coupling partners.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
4-(Perchlorophenyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(Perchlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with DNA synthesis. For instance, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-(4-Benzyloxy)phenylpyrimidine
- 4-(3-Chlorophenyl)pyrimidine
Comparison: Compared to similar compounds, it may exhibit unique biological activities and improved pharmacokinetic properties .
Eigenschaften
Molekularformel |
C10H3Cl5N2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-(2,3,4,5,6-pentachlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-6-5(4-1-2-16-3-17-4)7(12)9(14)10(15)8(6)13/h1-3H |
InChI-Schlüssel |
CRZBFDWZBHTTMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate](/img/structure/B15243865.png)
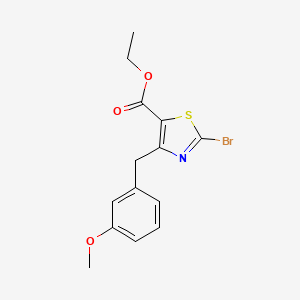
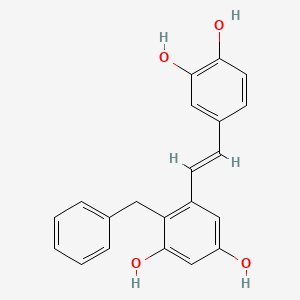
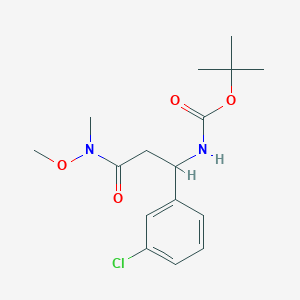
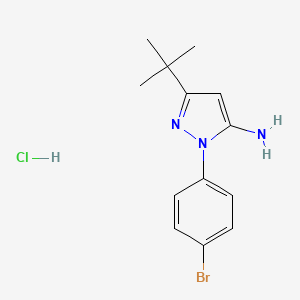
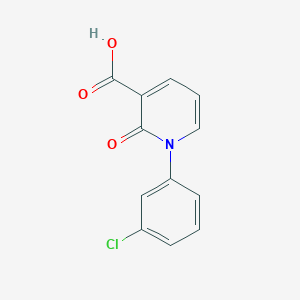
![1-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropan-2-ol](/img/structure/B15243922.png)

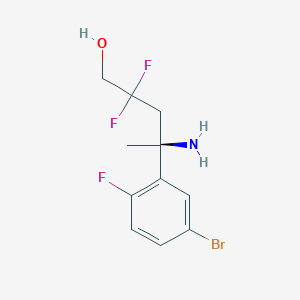
![Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate](/img/structure/B15243938.png)
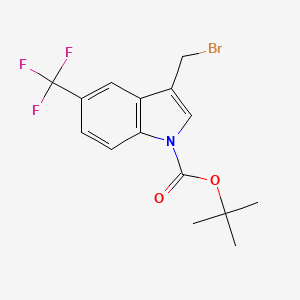

![Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15243952.png)
